molecular formula C9H18N2O2S2 B6308391 R5421 CAS No. 206353-02-8

R5421

Numéro de catalogue B6308391
Numéro CAS: 206353-02-8
Poids moléculaire: 250.4 g/mol
Clé InChI: XSJAUWZEJURQOJ-CSKARUKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

R5421 is a strain of yeast, specifically a brewing yeast strain, also known as K+/potassium ion-deficient strain . It’s often used in experiments to identify K+/potassium ion transport proteins . It’s also known as CY162, and is MATα type . The transformation marker for this strain is ura3, leu2 .


Synthesis Analysis

R5421 is a chemically competent cell, prepared using a special process . It can be stored at -80°C for up to three months . The transformation efficiency of the pGADT7 plasmid was found to be greater than 103 cfu/μg DNA .


Chemical Reactions Analysis

R5421 has been used in studies to understand the role of potassium transporters in plants . For instance, the function of the GmHAK5 gene from soybean was evaluated using R5421, and it was found that the transformation with GmHAK5 rescued the growth defect of the R5421 strain at low K+ concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of R5421 are largely determined by its genetic makeup . It’s a strain of E.coli and is used for the expression of non-toxic proteins . It grows under aerobic conditions at 37°C .

Applications De Recherche Scientifique

Role in Platelet Function

R5421, also known as Ethaninidothioic acid, has been used as a scramblase inhibitor to determine the role of phospholipid scrambling across a range of systems including platelet procoagulant activity . It has been found to inhibit Ca2+ signalling from the PAR1, PAR4 and glycoprotein VI receptors as well as platelet α IIbβ 3 integrin activation and α-granule release .

Involvement in Membrane Asymmetry

Phospholipid scramblase 1 (PLSCR1), which R5421 is used to inhibit, was originally identified as a membrane protein involved in maintaining plasma membrane asymmetry . This function is crucial for the proper functioning of cells and their interactions with their environment.

Role in Cellular Pathways

Studies have shown the involvement of PLSCR1, which R5421 inhibits, in several cellular pathways . This includes the trafficking of different molecules within intracellular vesicles such as endosomes, liposomes, and phagosomes .

Interaction with Viral Proteins

In addition to interacting with endogenous proteins, PLSCR1 has also been reported to interact with exogenous viral proteins, thereby regulating viral uptake and spread . This suggests a potential role for R5421 in antiviral research.

Essential Component of the Nephrocyte Slit Diaphragm

Research has identified the phospholipid scramblase Scramb1, which R5421 inhibits, as an essential component of the nephrocyte slit diaphragm . This structure is critical for blood ultrafiltration in nephrons, suggesting a potential role for R5421 in kidney research.

Role in Membrane Dynamics

Scramb1, which R5421 inhibits, has been found to be involved in membrane dynamics and slit diaphragm (SD) formation . This suggests a potential role for R5421 in research related to cell membrane structure and function.

Orientations Futures

R5421 has been used in various studies to understand the role of potassium transporters in plants . It’s likely that it will continue to be used in similar research in the future. For example, it could be used to study other genes involved in potassium uptake and transport, which could help improve our understanding of how plants respond to low potassium conditions .

Propriétés

IUPAC Name

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAUWZEJURQOJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSN(C)C(=O)ON=C(C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSN(C)C(=O)O/N=C(\C)/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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